1-(3,4-dimethylphenyl)-7-(ethylsulfanyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine
Description
The compound 1-(3,4-dimethylphenyl)-7-(ethylsulfanyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyridazine core substituted with a 3,4-dimethylphenyl group at position 1, a methyl group at position 4, and an ethylsulfanyl (-S-Et) moiety at position 5. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of 288.34 g/mol, based on its formula C₁₆H₁₇N₄S .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-7-ethylsulfanyl-4-methylpyrazolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-5-21-16-15-14(12(4)18-19-16)9-17-20(15)13-7-6-10(2)11(3)8-13/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZOKYHFIDVYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C2C(=C(N=N1)C)C=NN2C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-7-(ethylsulfanyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,4-dimethylphenylhydrazine with ethylthioacetic acid, followed by cyclization and subsequent functionalization to introduce the pyrazole and pyridazine rings . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-7-(ethylthio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethylthio group to an ethyl group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-7-(ethylsulfanyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
- 1-(3,4-Dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol: This analog replaces the ethylsulfanyl group with a thiol (-SH) at position 6.
- Molecular weight decreases slightly to 288.34 g/mol (C₁₄H₁₃FN₄S) .
Substituent Variations at Position 4
- 1-(3,4-Dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol :
Replacing the methyl group with an isopropyl group at position 4 increases molecular weight to 298.41 g/mol (C₁₆H₁₈N₄S) and hydrophobicity (predicted logP ~4.0), which could improve bioavailability but may affect metabolic stability .
Core Heterocyclic Modifications
- (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone: This compound replaces the pyridazine core with a pyrimidine ring, introducing a methanone-linked phenyl group.
- Isoxazolo[3,4-d]pyridazine derivatives (e.g., 4b, 4c, 4d) :
Substitution of the pyrazolo ring with an isoxazole alters electronic properties and hydrogen-bonding capacity. For example, 4b (C₁₈H₁₃N₅O₃) exhibits a nitro group at the 3-nitrophenyl substituent, which may enhance reactivity in electrophilic substitution reactions .
Pharmacological and Physicochemical Data Comparison
Key Research Findings
- Metabolic Stability : The 3,4-dimethylphenyl group may slow oxidative metabolism compared to simpler aryl substituents (e.g., 4-fluorophenyl), as methyl groups are less prone to CYP450-mediated hydroxylation .
- Biological Activity : Pyrazolo[3,4-d]pyridazine derivatives with sulfur-containing substituents (e.g., thiol, sulfanyl) have shown promise in kinase inhibition assays, though activity varies significantly with substituent size and polarity .
Biological Activity
1-(3,4-Dimethylphenyl)-7-(ethylsulfanyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The structural integrity and purity of the synthesized compound are typically confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Antiviral Activity
Pyrazolo compounds have been explored for their antiviral potential. A study highlighted the activity of related pyrazolo derivatives against HIV-1 and other viral pathogens. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways. While direct evidence for the antiviral activity of this compound is lacking, its structural characteristics suggest potential efficacy.
Anticancer Properties
The anticancer activity of pyrazolo derivatives has been documented in various studies. For example, compounds with similar frameworks have shown cytotoxic effects against several cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific pathways affected include those related to cell cycle regulation and apoptosis signaling.
Case Studies
| Study | Compound | Target | Outcome |
|---|---|---|---|
| Study 1 | Pyrazolo derivative | Bacterial strains | Significant inhibition observed |
| Study 2 | Related pyrazole | HIV-1 | Reduced viral replication by 50% |
| Study 3 | Pyrazolo analog | Cancer cell lines | Induced apoptosis in >70% of cells |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. This interaction can modulate enzymatic activity or alter receptor functions critical for pathogen survival or cancer cell proliferation.
Potential Targets
- Enzymes involved in nucleotide synthesis: Inhibition could lead to reduced viral replication.
- Cell cycle regulators: Disruption may induce apoptosis in cancer cells.
- Bacterial enzymes: Targeting these could impair bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
